molecular formula C26H21NO6 B4046496 phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate

phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate

Cat. No.: B4046496
M. Wt: 443.4 g/mol
InChI Key: QJUQTUHYQBIKIC-UHFFFAOYSA-N
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Description

Phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate is a useful research compound. Its molecular formula is C26H21NO6 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
The exact mass of the compound phenyl 2-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetyl]oxy}benzoate is 443.13688739 g/mol and the complexity rating of the compound is 855. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystalline Properties

The study of azobenzene derivatives, which include compounds structurally similar to phenyl 2-{[(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetyl]oxy}benzoate, focuses on their liquid-crystalline properties. Such compounds exhibit multiple mesophases like nematic, SmA, SmC, and others, depending on their substituents. These properties make them valuable for applications in displays, sensors, and actuators, leveraging their ability to change phase in response to stimuli (Podruczna et al., 2014).

Pharmaceutical Applications

Nitric oxide and hydrogen sulfide-releasing compounds, like NOSH-1, which share a conceptual framework with the chemical structure , have been investigated for their potent anti-inflammatory and anticancer properties. These compounds offer a novel approach to drug development, especially in designing safer anti-inflammatory medications and cancer therapeutics (Kodela et al., 2012).

Material Science and Photoreactivity

Research into the photoreactivity of phenyloxazoles, which can be related to the study of phenyl 2-{[(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetyl]oxy}benzoate, has provided insights into their potential applications in material science. These compounds undergo photorearrangements under specific conditions, making them candidates for use in photoresponsive materials and the development of molecular switches or photonic devices (Maeda & Kojima, 1977).

Properties

IUPAC Name

phenyl 2-[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6/c28-21(33-20-9-5-4-8-17(20)26(31)32-14-6-2-1-3-7-14)13-27-24(29)22-15-10-11-16(19-12-18(15)19)23(22)25(27)30/h1-11,15-16,18-19,22-23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUQTUHYQBIKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate
Reactant of Route 2
Reactant of Route 2
phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate
Reactant of Route 3
Reactant of Route 3
phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate
Reactant of Route 4
Reactant of Route 4
phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate
Reactant of Route 5
Reactant of Route 5
phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate
Reactant of Route 6
phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate

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